Amentoflavone hexaacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

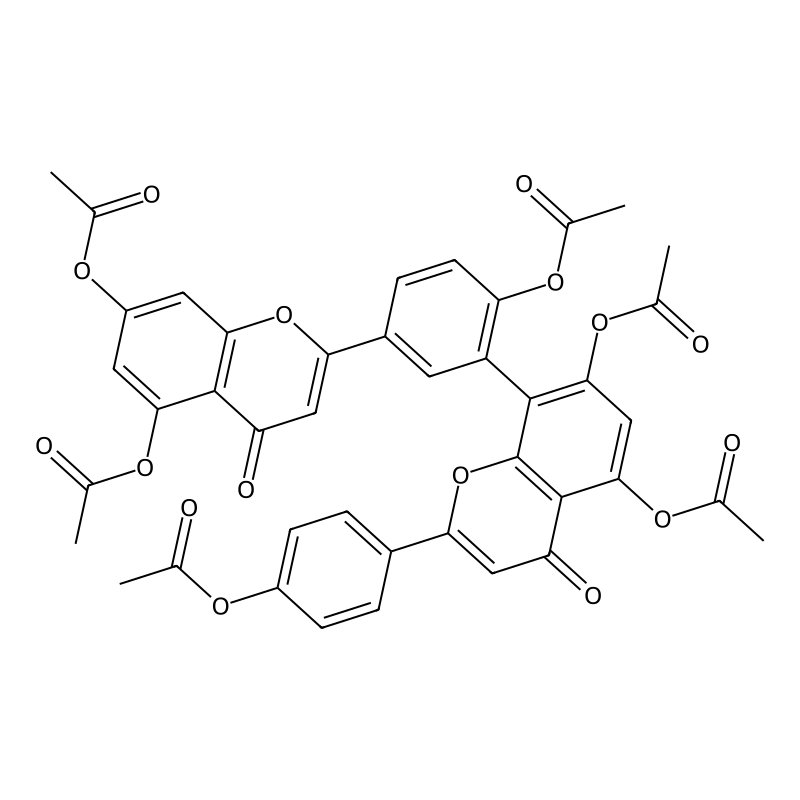

Amentoflavone hexaacetate is a synthetic derivative of amentoflavone, a naturally occurring biflavonoid predominantly found in various plant species. This compound has the chemical formula and is characterized by the presence of six acetate groups attached to the amentoflavone structure, enhancing its solubility and potentially modifying its biological activity . Amentoflavone itself has been recognized for its wide range of bioactivities, including anti-inflammatory, antioxidant, and anticancer properties .

The synthesis of amentoflavone hexaacetate generally involves acetylation reactions. The process typically utilizes acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction can be summarized as follows:

- Acetylation Reaction:

This reaction results in the substitution of hydroxyl groups in amentoflavone with acetate groups, which can influence its pharmacological properties .

Amentoflavone hexaacetate exhibits several biological activities:

- Antiviral Activity: It has shown effectiveness against various viral infections, including those caused by human immunodeficiency virus and coronaviruses .

- Anti-inflammatory Effects: The compound has been reported to inhibit inflammatory pathways, providing therapeutic potential for conditions like arthritis and psoriasis .

- Antioxidant Properties: Amentoflavone hexaacetate can scavenge free radicals, thereby protecting cells from oxidative stress .

- Neuroprotective Effects: It may also play a role in neuroprotection, potentially benefiting conditions like Alzheimer's disease by reducing neuroinflammation and protecting neuronal integrity .

The synthesis of amentoflavone hexaacetate can be achieved through various methods:

- Acetylation with Acetic Anhydride:

- Dissolve amentoflavone in an organic solvent (e.g., dichloromethane).

- Add acetic anhydride and a base.

- Stir the mixture at room temperature or reflux.

- Purify the product through column chromatography.

- Alternative Methods:

- Use of acetyl chloride with similar procedures can also yield amentoflavone hexaacetate.

These methods allow for the efficient production of the compound while ensuring high yields and purity .

Amentoflavone hexaacetate has several applications:

- Pharmaceuticals: Due to its antiviral and anti-inflammatory properties, it is being explored as a potential therapeutic agent for various diseases.

- Nutraceuticals: Its antioxidant capabilities make it suitable for inclusion in dietary supplements aimed at promoting health and wellness.

- Cosmetics: The compound's protective effects against oxidative stress are valuable in skincare formulations aimed at anti-aging.

Research on interaction studies involving amentoflavone hexaacetate indicates that it may interact with various biological targets:

- Enzyme Inhibition: It has been shown to inhibit certain enzymes involved in inflammation and oxidative stress pathways.

- Receptor Modulation: Potential interactions with cellular receptors could enhance its therapeutic effects in specific conditions .

Further studies are needed to elucidate the full spectrum of interactions and mechanisms underlying its biological activity.

Amentoflavone hexaacetate belongs to a class of compounds known as biflavonoids. Here are some similar compounds along with their unique characteristics:

Amentoflavone hexaacetate is unique due to its enhanced solubility and modified bioactivity resulting from the six acetate groups, which may lead to improved pharmacokinetic properties compared to its parent compound, amentoflavone.

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Zha X, Xu Z, Liu Y, Xu L, Huang H, Zhang J, Cui L, Zhou C, Xu D. Amentoflavone enhances osteogenesis of human mesenchymal stem cells through JNK and p38 MAPK pathways. J Nat Med. 2016 Jul;70(3):634-44. doi: 10.1007/s11418-016-0993-1. Epub 2016 Apr 22. PubMed PMID: 27106512.

3: Zhang Z, Sun T, Niu JG, He ZQ, Liu Y, Wang F. Amentoflavone protects hippocampal neurons: anti-inflammatory, antioxidative, and antiapoptotic effects. Neural Regen Res. 2015 Jul;10(7):1125-33. doi: 10.4103/1673-5374.160109. PubMed PMID: 26330838; PubMed Central PMCID: PMC4541246.

4: Yang Y, Xu W, Peng K, Sun X. [Amentoflavone induces apoptosis in SW480 human colorectal cancer cells via regulating β-catenin and caspase-3 expressions]. Nan Fang Yi Ke Da Xue Xue Bao. 2014 Jun;34(7):1035-8. Chinese. PubMed PMID: 25057079.

5: Hwang JH, Choi H, Woo ER, Lee DG. Antibacterial effect of amentoflavone and its synergistic effect with antibiotics. J Microbiol Biotechnol. 2013;23(7):953-8. PubMed PMID: 23727809.

6: Lee JS, Sul JY, Park JB, Lee MS, Cha EY, Song IS, Kim JR, Chang ES. Fatty acid synthase inhibition by amentoflavone suppresses HER2/neu (erbB2) oncogene in SKBR3 human breast cancer cells. Phytother Res. 2013 May;27(5):713-20. doi: 10.1002/ptr.4778. Epub 2012 Jul 5. PubMed PMID: 22767439.

7: Xu P, Jiang EJ, Wen SY, Lu DD. Amentoflavone acts as a radioprotector for irradiated v79 cells by regulating reactive oxygen species (ROS), cell cycle and mitochondrial mass. Asian Pac J Cancer Prev. 2014;15(18):7521-6. PubMed PMID: 25292022.

8: Sakthivel KM, Guruvayoorappan C. Amentoflavone inhibits iNOS, COX-2 expression and modulates cytokine profile, NF-κB signal transduction pathways in rats with ulcerative colitis. Int Immunopharmacol. 2013 Nov;17(3):907-16. doi: 10.1016/j.intimp.2013.09.022. Epub 2013 Oct 12. PubMed PMID: 24126114.

9: Oh J, Rho HS, Yang Y, Yoon JY, Lee J, Hong YD, Kim HC, Choi SS, Kim TW, Shin SS, Cho JY. Extracellular signal-regulated kinase is a direct target of the anti-inflammatory compound amentoflavone derived from Torreya nucifera. Mediators Inflamm. 2013;2013:761506. doi: 10.1155/2013/761506. Epub 2013 Jul 21. PubMed PMID: 23970815; PubMed Central PMCID: PMC3736407.

10: Ishola IO, Chaturvedi JP, Rai S, Rajasekar N, Adeyemi OO, Shukla R, Narender T. Evaluation of amentoflavone isolated from Cnestis ferruginea Vahl ex DC (Connaraceae) on production of inflammatory mediators in LPS stimulated rat astrocytoma cell line (C6) and THP-1 cells. J Ethnopharmacol. 2013 Mar 27;146(2):440-8. doi: 10.1016/j.jep.2012.12.015. Epub 2013 Feb 1. PubMed PMID: 23376104.

11: Yao W, Li H, Liu Q, Gao Y, Dai J, Bao B, Zhang L, Ding A. Cellular Metabolomics Revealed the Cytoprotection of Amentoflavone, a Natural Compound, in Lipopolysaccharide-Induced Injury of Human Umbilical Vein Endothelial Cells. Int J Mol Sci. 2016 Sep 9;17(9). pii: E1514. doi: 10.3390/ijms17091514. PubMed PMID: 27618027; PubMed Central PMCID: PMC5037791.

12: Zhang J, Liu Z, Cao W, Chen L, Xiong X, Qin S, Zhang Z, Li X, Hu CA. Amentoflavone inhibits angiogenesis of endothelial cells and stimulates apoptosis in hypertrophic scar fibroblasts. Burns. 2014 Aug;40(5):922-9. doi: 10.1016/j.burns.2013.10.012. Epub 2013 Nov 23. PubMed PMID: 24280521.

13: Liao S, Ren Q, Yang C, Zhang T, Li J, Wang X, Qu X, Zhang X, Zhou Z, Zhang Z, Wang S. Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats. J Agric Food Chem. 2015 Feb 25;63(7):1957-66. doi: 10.1021/jf5019615. Epub 2015 Feb 16. PubMed PMID: 25415840.

14: Lee CW, Na Y, Park NH, Kim HS, Ahn SM, Kim JW, Kim HK, Jang YP. Amentoflavone inhibits UVB-induced matrix metalloproteinase-1 expression through the modulation of AP-1 components in normal human fibroblasts. Appl Biochem Biotechnol. 2012 Mar;166(5):1137-47. doi: 10.1007/s12010-011-9500-z. Epub 2011 Dec 29. PubMed PMID: 22205321.

15: Ruan X, Yan LY, Li XX, Liu B, Zhang H, Wang Q. Optimization of process parameters of extraction of amentoflavone, quercetin and ginkgetin from Taxus chinensis using supercritical CO2 plus co-solvent. Molecules. 2014 Oct 31;19(11):17682-96. doi: 10.3390/molecules191117682. PubMed PMID: 25365294.

16: Zheng X, Ke Y, Feng A, Yuan P, Zhou J, Yu Y, Wang X, Feng W. The Mechanism by Which Amentoflavone Improves Insulin Resistance in HepG2 Cells. Molecules. 2016 May 13;21(5). pii: E624. doi: 10.3390/molecules21050624. PubMed PMID: 27187341.

17: Hwang IS, Lee J, Jin HG, Woo ER, Lee DG. Amentoflavone stimulates mitochondrial dysfunction and induces apoptotic cell death in Candida albicans. Mycopathologia. 2012 Apr;173(4):207-18. doi: 10.1007/s11046-011-9503-x. Epub 2011 Dec 31. PubMed PMID: 22210020.

18: Pei JS, Liu CC, Hsu YN, Lin LL, Wang SC, Chung JG, Bau DT, Lin SS. Amentoflavone induces cell-cycle arrest and apoptosis in MCF-7 human breast cancer cells via mitochondria-dependent pathway. In Vivo. 2012 Nov-Dec;26(6):963-70. PubMed PMID: 23160679.

19: Ishola IO, Chatterjee M, Tota S, Tadigopulla N, Adeyemi OO, Palit G, Shukla R. Antidepressant and anxiolytic effects of amentoflavone isolated from Cnestis ferruginea in mice. Pharmacol Biochem Behav. 2012 Dec;103(2):322-31. doi: 10.1016/j.pbb.2012.08.017. Epub 2012 Aug 24. PubMed PMID: 22944105.

20: Chen G, Han Y, He W, Liang F. Amentoflavone protects against high fat-induced metabolic dysfunction: Possible role of the regulation of adipogenic differentiation. Int J Mol Med. 2016 Dec;38(6):1759-1767. doi: 10.3892/ijmm.2016.2772. Epub 2016 Oct 14. PubMed PMID: 27748827; PubMed Central PMCID: PMC5117752.